5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Synthetic Chemistry Cross-Coupling C–C Bond Formation

5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS 1600598-58-0) is a multifunctionalized pyrazolo[1,5-a]pyrimidin-7(4H)-one heterocycle bearing three distinct substituents: a C5 ethyl group, a C3 iodine atom, and a C2 methyl group. The 7-oxo tautomeric form directs reactivity at the 4-position (N–H), while the fused ring system provides a rigid bicyclic core with a predicted lipophilic character (ALogP ≈ 2.8).

Molecular Formula C9H10IN3O
Molecular Weight 303.10 g/mol
Cat. No. B13300736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Molecular FormulaC9H10IN3O
Molecular Weight303.10 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)N2C(=N1)C(=C(N2)C)I
InChIInChI=1S/C9H10IN3O/c1-3-6-4-7(14)13-9(11-6)8(10)5(2)12-13/h4,12H,3H2,1-2H3
InChIKeyVHCKSIILSODICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one: Core Scaffold & Synthetic Intermediate Overview for Procurement


5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS 1600598-58-0) is a multifunctionalized pyrazolo[1,5-a]pyrimidin-7(4H)-one heterocycle bearing three distinct substituents: a C5 ethyl group, a C3 iodine atom, and a C2 methyl group [1]. The 7-oxo tautomeric form directs reactivity at the 4-position (N–H), while the fused ring system provides a rigid bicyclic core with a predicted lipophilic character (ALogP ≈ 2.8) . This compound belongs to a broader scaffold class with established utility as ATP-competitive and allosteric kinase inhibitor templates; however, its primary documented role is as a versatile building block for further diversification via cross-coupling at the C3 iodine handle [2].

Why Generic 3-Iodo Pyrazolo[1,5-a]pyrimidin-7-ones Cannot Replace 5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one


The substitution pattern on the pyrazolo[1,5-a]pyrimidin-7-one core dictates both the electronic environment of the reactive iodine handle and the spatial constraints for downstream target binding. Replacing the C5 ethyl group with a methyl (e.g., 3-iodo-2,5-dimethyl analog, CAS 1593430-37-5) alters the steric bulk adjacent to the 7-oxo group, which has been shown to influence regioselectivity in subsequent cross-coupling and cyclization steps [1]. The C2 methyl group, absent in simpler 3-iodo-5-ethyl analogs (CAS 244127-30-8), modulates the electron density of the pyrazole ring and can affect the oxidative addition step of palladium-catalyzed transformations. Furthermore, the combination of these substituents with the 7-one tautomeric state yields a uniquely balanced lipophilic–hydrophilic profile (cLogP ~2.8, TPSA ~47 Ų) that cannot be simultaneously achieved by the non-iodinated parent (5-ethyl-2-methyl, CAS 168686-52-0, MW 177.2, cLogP ~1.3) or the 3-iodo-2,6-dimethyl variant (CAS 1597873-04-5, MW 303.1, cLogP ~3.1 predicted), making direct substitution of these analogs in a synthetic route or a screening library likely to alter both reactivity timelines and biological assay outcomes [2].

Quantitative Procurement Evidence: 5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one vs. Structural Analogs


C3 Iodine as a Superior Synthetic Handle: Heck Coupling Versatility vs. C3-Br and C3-H Analogs

The C3 iodine substituent functions as an efficient leaving group for palladium-catalyzed cross-coupling reactions. In the Heck reaction, 3-iodopyrazolo[1,5-a]pyrimidin-7-ones proceed with full conversion under standard conditions (Pd(PPh₃)₂Cl₂, Et₃N, DMF, 80 °C, 12 h), while the corresponding 3-bromo derivatives require higher catalyst loading (5 mol% vs. 2 mol%) and extended reaction times (24 h) to reach comparable yields, and C3-H substrates are entirely unreactive under these conditions, necessitating pre-functionalization via electrophilic iodination with N-iodosuccinimide (NIS) [1].

Synthetic Chemistry Cross-Coupling C–C Bond Formation

Lipophilicity Tuning: C5 Ethyl vs. C5 Methyl Impact on cLogP and Predicted Membrane Permeability

The C5 ethyl substituent increases calculated lipophilicity by approximately 0.5 log units compared to the C5 methyl analog (3-iodo-2,5-dimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one, CAS 1593430-37-5). The target compound has a predicted ALogP of 2.82, while the 5-methyl analog has a predicted ALogP of ~2.3 . This difference translates to an approximately 3.2-fold higher predicted octanol/water partition coefficient, which can be advantageous for targets requiring enhanced passive membrane permeability or for fragment-based screening libraries seeking to probe lipophilic subpockets.

Drug Design Physicochemical Properties ADME

Molecular Weight Differentiation for Downstream Conjugation: 303.10 g/mol Enables Larger Final Compounds Within Rule-of-Five Space

At a molecular weight of 303.10 g/mol, 5-ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one occupies a distinct starting molecular weight window for fragment-to-lead optimization. This is 14 g/mol higher than the 5-methyl analog (MW 289.07) and 126 g/mol higher than the non-iodinated 5-ethyl-2-methyl parent (MW 177.20) [1]. The iodine atom alone contributes 126.9 g/mol, providing a heavy-atom anchor for X-ray crystallographic phasing and a dense functional group for further elaboration while keeping the final elaborated compounds within the Lipinski Rule-of-Five boundaries for oral bioavailability.

Medicinal Chemistry Library Design Lead Optimization

Unique Substitution Pattern for Regioselective Derivatization: C2 Methyl Blocks Unwanted Reactivity Compared to C2-H Analogs

The C2 methyl group on the pyrazole ring serves as a protecting group against electrophilic substitution at that position. In the broader pyrazolo[1,5-a]pyrimidine series, C2-unsubstituted analogs can undergo competing C2 electrophilic halogenation under standard iodination conditions (NIS in DMF), leading to di-iodinated byproducts and reduced yields of the desired C3-iodo product [1][2]. The 2-methyl substitution ensures that all halogenation reactivity is directed exclusively to C3, as demonstrated by the clean conversion of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine to the 3-iodo derivative under regioselective C(sp²)–H halogenation conditions.

Synthetic Chemistry Regioselectivity Halogenation

Predicted Hydrogen-Bond Donor/Acceptor Balance: 7-Oxo Tautomer Provides a Single HBD for Targeted Interactions

The 7-oxo tautomeric form (4H,7H-pyrazolo[1,5-a]pyrimidin-7-one) provides exactly one hydrogen-bond donor (N4–H) and four hydrogen-bond acceptors (N1, N6, O7, and the iodine atom as a weak halogen-bond acceptor). This donor/acceptor ratio (1/4) is lower than that of the corresponding 7-hydroxy tautomer (which would present 2 HBDs), favoring passive membrane permeability while retaining sufficient polarity for aqueous solubility . The iodine atom additionally functions as a halogen-bond donor in protein–ligand complexes, as demonstrated in CK2 and CDK inhibitor co-crystal structures where 3-iodo pyrazolo[1,5-a]pyrimidines engage backbone carbonyls via C–I···O interactions [1].

Medicinal Chemistry Molecular Recognition Physicochemical Profiling

Commercially Available Purity Baseline: 95% vs. Competing Suppliers' Typical 90-93% for Closest Analogs

The target compound is available from multiple suppliers at a documented purity specification of 95% (HPLC), as listed by Leyan (Product No. 2092078) and MolCore . In contrast, the closest 3-iodo analog, 3-iodo-2,5-dimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS 1593430-37-5), is typically offered at 90–93% purity, and the 3-iodo-2,6-dimethyl variant (CAS 1597873-04-5) is frequently listed without a certified purity specification . The 95% purity specification reduces the need for additional purification before use in palladium-catalyzed reactions, where iodine-containing impurities can poison catalysts.

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for 5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one Based on Differential Evidence


Kinase-Focused Fragment Library Construction via C3 Diversification

The C3 iodine handle enables rapid Heck, Suzuki, and Sonogashira diversification to generate focused kinase inhibitor libraries. The C5 ethyl group provides a controlled lipophilicity increment (ALogP 2.82 vs. ~2.3 for the 5-methyl analog) that positions elaborated compounds favorably for the ATP-binding site hydrophobic pocket, while the C2 methyl prevents unwanted side reactions during library synthesis. Combinatorial libraries built from this scaffold can systematically probe the ribose pocket (via C3 elaboration) and the solvent-exposed region (via N4 functionalization), leveraging the single HBD character of the 7-oxo tautomer for kinase hinge-binding interactions [1][2].

X-ray Crystallographic Phasing and Halogen-Bond-Guided Lead Optimization

The iodine atom at C3 (atomic number 53) provides strong anomalous scattering for experimental phasing in protein–ligand co-crystallography (SAD/MAD methods), a capability absent in the corresponding chloro and bromo analogs. When soaked into kinase crystals (e.g., CK2, CDK2, Pim-1), the 3-iodo substituent can simultaneously serve as a phasing anchor and form structure-guiding C–I···O halogen bonds (σ-hole interaction) with backbone carbonyls, enabling iterative structure-based design without the need for heavy-atom derivatization of the protein [1].

PDE4 and Related Phosphodiesterase Inhibitor Scaffold Exploration

Pyrazolo[1,5-a]pyrimidin-7-ones bearing a 3-iodo group have been employed as key intermediates in the synthesis of pyranone-fused PDE4 inhibitors via sequential (Pd/C-mediated) coupling–iodocyclization–coupling strategies. The 5-ethyl-3-iodo-2-methyl substitution pattern is amenable to this three-step cascade without protecting group manipulation, as the C2 methyl blocks competing cyclization pathways, directly translating established PDE4 inhibitor synthetic methodology to this specific building block [1].

Antimicrobial and Anticancer Phenotypic Screening with Built-In SAR Expansion Capability

The 3-iodo pyrazolo[1,5-a]pyrimidin-7-one core has demonstrated antibacterial activity against Staphylococcus aureus (MIC₅₀ 1.8 μM for a related 3-iodo derivative) and antiproliferative effects in MCF-7 breast cancer cells [1][2]. Procuring the 5-ethyl-3-iodo-2-methyl variant enables primary phenotypic screening followed by immediate hit-to-lead expansion through the iodine handle without the need for de novo hit re-synthesis, dramatically accelerating the SAR timeline for both antimicrobial and oncology programs.

Quote Request

Request a Quote for 5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.